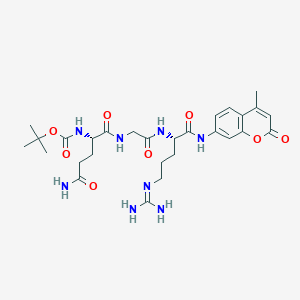

Boc-Gln-Gly-Arg-AMC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C28H40N8O8 |

|---|---|

Peso molecular |

616.7 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate |

InChI |

InChI=1S/C28H40N8O8/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32)/t18-,19-/m0/s1 |

Clave InChI |

PDPAZZMSSBKXOH-OALUTQOASA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Boc-Gln-Gly-Arg-AMC Assay: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Boc-Gln-Gly-Arg-AMC assay, a sensitive and widely used fluorogenic method for measuring the activity of specific serine proteases. We will delve into the core principles of the assay, detail the experimental protocols, present quantitative data for key enzymes, and visualize the relevant biological pathways.

Core Principle of the this compound Assay

The this compound assay is a biochemical method used to detect and quantify the activity of proteases that recognize and cleave a specific peptide sequence. The fundamental principle lies in the use of a synthetic substrate, this compound, which is composed of a short peptide sequence (Gln-Gly-Arg) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.

In its intact form, the substrate is non-fluorescent or exhibits very low fluorescence. However, when a target protease cleaves the amide bond between the arginine (Arg) residue and the AMC molecule, the highly fluorescent AMC is released. The rate of AMC release is directly proportional to the enzymatic activity of the protease. The fluorescence intensity can be measured over time using a fluorometer, with excitation and emission wavelengths typically around 355-380 nm and 440-460 nm, respectively.[1]

The key steps of the assay are:

-

Incubation of the target protease with the this compound substrate.

-

Enzymatic cleavage of the substrate by the protease.

-

Release of the fluorescent 7-amino-4-methylcoumarin (AMC).

-

Detection and quantification of the fluorescent signal, which correlates with protease activity.

This assay is particularly useful for studying enzyme kinetics, screening for protease inhibitors, and determining protease activity in biological samples.

Target Enzymes and Their Biological Significance

The this compound substrate is primarily recognized and cleaved by a subset of serine proteases with trypsin-like specificity, which preferentially cleave after basic amino acid residues such as arginine. The three most prominent enzymes studied using this assay are Factor XIIa, Trypsin, and Human Kallikrein 5.

Factor XIIa

Factor XIIa is a serine protease that plays a crucial role in the initiation of the intrinsic pathway of blood coagulation and the activation of the kallikrein-kinin system.[2] Its activity is implicated in thrombosis and inflammation.

Trypsin

Trypsin is a well-characterized serine protease found in the digestive system, where it aids in the breakdown of proteins. It is also involved in various physiological and pathological processes, including the activation of other zymogens and signaling through protease-activated receptors (PARs).

Human Kallikrein 5 (hK5)

Human Kallikrein 5 is a member of the kallikrein family of serine proteases. It is involved in skin desquamation (the shedding of the outermost layer of the skin) and has been implicated in the progression of certain cancers.[3][4]

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes that cleave this compound. Please note that direct kinetic data for this specific substrate can be limited in the literature; therefore, data for closely related substrates are also included for comparative purposes.

Table 1: Michaelis-Menten Kinetic Constants

| Enzyme | Substrate | Km (µM) | Vmax (nmol/L·min-1) | Source |

| Trypsin (bovine pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99 | 35270 | [1] |

| Factor XIIa (human plasma) | This compound | Not explicitly stated, but assays often use 15 µM | Not specified | [2] |

| Human Kallikrein 5 (recombinant) | Gly-Pro-Arg-AMC | Not specified | Not specified | [3] |

Note: The data for trypsin is for a closely related substrate (Boc-Gln-Ala-Arg-MCA) and provides a reasonable approximation of the enzyme's affinity and maximum velocity.

Table 2: IC50 Values of Selected Inhibitors

| Enzyme | Inhibitor | Substrate | IC50 | Source |

| Factor XIIa (human) | Various small molecules | Boc-Gly-Gln-Arg-AMC | Varies (nM to µM range) | [5] |

| Trypsin | Leupeptin | EGFP-based sensor | 31 ± 2 nM | [6] |

| Human Kallikrein 5 | α2-Antiplasmin, Antithrombin | Fluorogenic substrates | Inhibition constants reported, not IC50 | [3] |

Note: IC50 values are highly dependent on assay conditions. The provided data serves as a reference.

Experimental Protocols

This section provides a generalized protocol for performing a this compound assay. This should be optimized for the specific enzyme and experimental goals.

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl and sometimes 0.02% Tween 20 to prevent protein aggregation.[2] Specific ion requirements (e.g., Ca2+ for trypsin) should be considered.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. The final concentration in the assay will depend on the enzyme's activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Solutions (if applicable): Dissolve inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions as needed.

Assay Procedure (96-well plate format)

-

Prepare the reaction plate: Add assay buffer to the wells of a black 96-well microplate.

-

Add inhibitor (for inhibition assays): Add the desired concentrations of the inhibitor or vehicle control to the appropriate wells.

-

Add enzyme: Add the enzyme solution to all wells except for the blank controls (which should contain only buffer and substrate).

-

Pre-incubate: If screening for inhibitors, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., room temperature or 37°C).

-

Initiate the reaction: Add the this compound substrate to all wells to a final concentration that is typically at or below the Km value (e.g., 10-50 µM).

-

Measure fluorescence: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes). Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme).

-

Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

For kinetic studies, vary the substrate concentration and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the principle of the assay and the signaling pathways of the target enzymes.

Caption: Principle of the this compound fluorogenic assay.

Caption: General experimental workflow for the this compound assay.

Caption: Simplified signaling pathways involving Factor XIIa.

Caption: Key signaling roles of Trypsin.

Caption: Biological functions and pathways involving Human Kallikrein 5.

References

- 1. jasco-global.com [jasco-global.com]

- 2. AID 728 - Factor XIIa Dose Response Confirmation from Single Well HTS - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biochemical and enzymatic characterization of human kallikrein 5 (hK5), a novel serine protease potentially involved in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound › PeptaNova [peptanova.de]

- 5. Assay: Inhibition of human factor 12a using Boc-Gly-Gln-Arg-AMC substrate incubated for 1 hr by fluorescence assay (CHEMBL4193988) - ChEMBL [ebi.ac.uk]

- 6. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorogenic Protease Substrate Boc-Gln-Gly-Arg-AMC: Mechanism, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC, a valuable tool for the study of proteases, particularly in the context of drug discovery and diagnostics. We will delve into its mechanism of action, provide key kinetic data, and present detailed experimental protocols for its use with two major target enzymes: Trypsin and Factor XIIa.

Core Mechanism of Action

This compound is a synthetic peptide substrate designed to be specifically recognized and cleaved by certain proteases. The peptide sequence, Glutamine-Glycine-Arginine, is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.

In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal Arginine and the AMC moiety, the AMC molecule is released. Free AMC is highly fluorescent, emitting a strong signal at approximately 440-460 nm when excited at around 360-380 nm. The rate of increase in fluorescence is directly proportional to the activity of the protease, allowing for sensitive and continuous monitoring of the enzymatic reaction.

Caption: Enzymatic cleavage of this compound.

Quantitative Data: Enzyme Kinetics

The efficiency of a protease in cleaving a substrate is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). While specific kinetic parameters for this compound can vary depending on the experimental conditions, the following table summarizes available data for key proteases.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Trypsin | Data not available for this compound | Data not available | Data not available | For the similar substrate Boc-Gln-Ala-Arg-AMC, kinetic parameters have been reported, but direct comparison may not be accurate. |

| Factor XIIa | Data not available | Data not available | Data not available | This compound is a recognized substrate, but specific kinetic constants are not readily available in the literature. |

Note: The lack of publicly available, standardized kinetic data highlights the importance of determining these parameters for specific assay conditions.

Experimental Protocols

Trypsin Activity Assay

This protocol is adapted from methodologies for similar fluorogenic substrates and provides a robust starting point for measuring trypsin activity.

Materials:

-

Bovine Pancreatic Trypsin

-

This compound

-

Trypsin Reaction Buffer: 10 mM Tris, 20 mM CaCl₂, pH 7.4[1]

-

DMSO (for substrate stock solution)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare working solutions of the substrate by diluting the stock solution in Trypsin Reaction Buffer. A typical final concentration in the assay is 10-100 µM.

-

Prepare a working solution of trypsin in the reaction buffer. The optimal concentration should be determined empirically but can range from 1-10 nM.

-

Pipette 50 µL of the trypsin working solution into the wells of the black microplate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

References

Enzyme Specificity for Boc-Gln-Gly-Arg-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic specificity for the fluorogenic substrate Boc-Gln-Gly-Arg-AMC. This substrate is particularly useful for studying the activity of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes. This document outlines the key enzymes known to cleave this substrate, their associated signaling pathways, quantitative kinetic data where available, and detailed experimental protocols for assaying their activity.

Introduction to this compound

This compound is a synthetic peptide substrate containing the amino acid sequence Glutamine-Glycine-Arginine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC). Cleavage of the amide bond between Arginine and AMC by a protease releases the fluorescent AMC group, which can be detected fluorometrically, providing a sensitive measure of enzymatic activity. The preference for Arginine at the P1 position makes this substrate particularly suitable for assaying trypsin-like serine proteases.

Key Enzymes Targeting this compound

Several key serine proteases have been identified to effectively hydrolyze this compound. These include enzymes involved in coagulation, digestion, and tissue homeostasis.

-

Factor XIIa (FXIIa): A critical enzyme in the intrinsic pathway of blood coagulation and the kallikrein-kinin system.[1]

-

Trypsin: A well-characterized digestive enzyme synthesized in the pancreas that plays a vital role in protein digestion.[1]

-

Human Kallikrein 5 (hK5): A member of the kallikrein family of serine proteases, implicated in skin desquamation and cancer progression.[2]

Quantitative Data on Enzyme-Substrate Interaction

| Enzyme | Substrate | Km | kcat | kcat/Km | Notes |

| Factor XIIa | This compound | Not Reported | Not Reported | Not Reported | This substrate is widely used for FXIIa activity assays.[1] |

| Plasminogen | 0.27 µM | 0.078 min⁻¹ | 0.31 x 10⁶ M⁻¹min⁻¹ | Data for a different, physiological substrate of Factor XIIa. | |

| Trypsin | This compound | Not Reported | Not Reported | Not Reported | Hydrolysis of a similar substrate, Nα-benzyloxycarbonyl-Gly-Pro-Arg-AMC, by trypsin has been reported as negligible, suggesting specific structural requirements for efficient cleavage.[3] |

| Boc-Gln-Ala-Arg-AMC | Larger Km and smaller kcat compared to a genetically engineered sensor, indicating it is a substrate.[4] | A structurally similar substrate. | |||

| Human Kallikrein 5 (hK5) | This compound | Not Reported | Not Reported | Not Reported | The substrate has been used for the biochemical characterization of hK5.[2] |

| Gly-Pro-Arg-AMC | Not Reported | Not Reported | kcat/Km ratio determined | hK5 shows a strong preference for Arg over Lys at the P1 position.[5] |

Signaling Pathways

The enzymes that cleave this compound are involved in distinct and important signaling cascades.

Factor XIIa Signaling

Factor XIIa is the initiating protease of the intrinsic pathway of coagulation. Its activation on negatively charged surfaces triggers a cascade of proteolytic events leading to the formation of a fibrin clot. It also activates the kallikrein-kinin system, leading to the release of bradykinin, a potent inflammatory mediator.

Trypsin and Human Kallikrein 5 Signaling via Protease-Activated Receptors (PARs)

Trypsin and hK5 can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This cleavage unmasks a tethered ligand at the N-terminus of the receptor, which then binds to the receptor itself, initiating intracellular signaling cascades.

Experimental Protocols

The following are generalized protocols for assaying the activity of Factor XIIa, Trypsin, and Human Kallikrein 5 using the this compound substrate. These should be optimized for specific experimental conditions.

General Assay Principle

The cleavage of this compound by the protease releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme activity. The fluorescence is typically measured at an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm.

Factor XIIa Activity Assay

-

Reagents:

-

Assay Buffer: 50 mM Tris, 150 mM NaCl, 0.02% Tween 20, pH 7.4.

-

Human Factor XIIa: Reconstitute in a suitable buffer and dilute to the desired concentration (e.g., 3.5 µg/mL).

-

Substrate Stock: this compound dissolved in DMSO (e.g., 10 mM). Dilute to the working concentration (e.g., 15 µM) in Assay Buffer immediately before use.

-

-

Procedure:

-

Add 50 µL of Assay Buffer to the wells of a black 96-well microplate.

-

Add 25 µL of the diluted Factor XIIa solution to the wells.

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) at 37°C, with excitation at ~355 nm and emission at ~460 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, calculate the percent inhibition relative to a control without the inhibitor.

-

Trypsin Activity Assay

-

Reagents:

-

Assay Buffer: 10 mM Tris, 20 mM CaCl₂, pH 7.4.

-

Trypsin: Prepare a stock solution in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired concentration in Assay Buffer.

-

Substrate Stock: this compound dissolved in DMSO (e.g., 10 mM). Dilute to the desired working concentration range for kinetic analysis in Assay Buffer.

-

-

Procedure:

-

Add 50 µL of Assay Buffer to the wells of a black 96-well microplate.

-

Add 25 µL of the diluted Trypsin solution to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution at various concentrations.

-

Immediately start kinetic measurements in a fluorescence microplate reader at 37°C (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the fluorescence data.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

-

Human Kallikrein 5 (hK5) Activity Assay

-

Reagents:

-

Assay Buffer: 100 mM NaH₂PO₄, pH 8.0.

-

Recombinant Human Kallikrein 5: Dilute to the desired concentration (e.g., 0.25 µg/mL) in Assay Buffer.

-

Substrate Stock: this compound dissolved in DMSO (e.g., 10 mM). Dilute to the working concentration (e.g., 100 µM) in Assay Buffer.

-

-

Procedure:

-

To the wells of a black 96-well microplate, add 50 µL of the diluted hK5 solution.

-

If testing inhibitors, add the inhibitor at this stage and pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of the substrate solution.

-

Measure the fluorescence intensity kinetically for a desired period (e.g., 5-15 minutes) at room temperature (Excitation: ~380 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Determine the rate of reaction from the linear phase of the kinetic curve.

-

Compare the activity under different conditions or in the presence of inhibitors.

-

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the characterization of trypsin-like serine proteases such as Factor XIIa, trypsin, and Human Kallikrein 5. Understanding the specificity and kinetics of these enzymes with this substrate is crucial for researchers in fields ranging from hematology and gastroenterology to dermatology and oncology. The provided protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at elucidating the roles of these important proteases in health and disease. Further research is warranted to determine the precise kinetic constants for the interaction of this substrate with its target enzymes to facilitate more quantitative comparisons of their activities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. pnas.org [pnas.org]

- 4. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and enzymatic characterization of human kallikrein 5 (hK5), a novel serine protease potentially involved in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorogenic Probe Boc-Gln-Gly-Arg-AMC: A Technical Guide to Detecting Trypsin-Like Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC and its application in the detection and characterization of trypsin-like proteases. This document details the substrate's mechanism of action, provides structured data on its enzymatic interactions, outlines detailed experimental protocols for its use, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic peptide substrate widely employed for the sensitive and continuous measurement of the activity of trypsin-like serine proteases. These enzymes, characterized by their ability to cleave peptide bonds C-terminal to arginine or lysine residues, play critical roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, and inflammation. The substrate's design incorporates a protecting group (Boc), a specific peptide sequence (Gln-Gly-Arg), and a fluorescent reporter group (7-amino-4-methylcoumarin, AMC). This composition allows for the specific and sensitive detection of enzymes such as trypsin, Factor XIIa, and various kallikreins.[1][2]

Mechanism of Action

The utility of this compound as a protease substrate lies in its fluorogenic properties. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence. Upon enzymatic cleavage of the amide bond between the C-terminal arginine residue and the AMC group by a trypsin-like protease, the free AMC is released. This liberated AMC molecule is highly fluorescent, emitting a strong signal upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity under specific assay conditions.[2]

Data Presentation: Enzymatic Specificity and Kinetics

While this compound is a recognized substrate for several trypsin-like proteases, publicly available, specific kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are not readily found in the literature for all relevant enzymes. The following table summarizes the known specificities and provides placeholders for kinetic data, which should be determined empirically for the specific experimental conditions. For comparative purposes, kinetic data for closely related substrates are sometimes referenced in scientific literature.

| Enzyme Family | Specific Enzyme | Known Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsins | Trypsin | Yes[2] | N/A | N/A | N/A |

| Coagulation Factors | Factor XIIa | Yes[1][2] | N/A | N/A | N/A |

| Kallikreins | Human Kallikrein 5 | Yes[1] | N/A | N/A | N/A |

Note: "N/A" indicates that specific, validated kinetic data for the interaction of this compound with the respective enzyme were not available in the surveyed literature. Researchers are strongly encouraged to determine these parameters for their specific assay conditions.

Experimental Protocols

General Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified trypsin-like protease.

Materials:

-

This compound substrate

-

Purified trypsin-like protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare working solutions:

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare serial dilutions of the purified enzyme in Assay Buffer.

-

-

Assay Setup:

-

Pipette 50 µL of the enzyme dilutions into the wells of the 96-well plate.

-

Include a negative control with Assay Buffer only (no enzyme).

-

-

Initiate the reaction: Add 50 µL of the substrate working solution to each well.

-

Measurement: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the enzyme concentration to determine the relationship between enzyme amount and activity.

-

Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of a specific trypsin-like protease.

Materials:

-

Same as the general activity assay.

-

Putative inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

-

Prepare solutions: Prepare substrate and enzyme solutions as described in the general activity assay. Prepare serial dilutions of the inhibitor compounds.

-

Assay Setup:

-

In a 96-well plate, add 40 µL of the enzyme solution to each well.

-

Add 10 µL of the inhibitor dilutions to the respective wells. Include a positive control (enzyme with vehicle, e.g., DMSO) and a negative control (Assay Buffer only).

-

Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Initiate the reaction: Add 50 µL of the substrate working solution to all wells.

-

Measurement: Measure the fluorescence kinetically as described previously.

-

Data Analysis:

-

Calculate the reaction velocities for each inhibitor concentration.

-

Determine the percent inhibition relative to the positive control.

-

Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling Pathway: Trypsin-Like Protease Activation of PAR2

Trypsin-like proteases are key activators of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and other cellular responses. The following diagram illustrates the canonical signaling pathway initiated by PAR2 activation.

Caption: Canonical PAR2 signaling pathway initiated by trypsin-like proteases.

Experimental Workflow: Protease Activity Assay

The following diagram outlines the general workflow for conducting a protease activity assay using a fluorogenic substrate like this compound.

Caption: General workflow for a fluorogenic protease activity assay.

Logical Relationship: Substrate Cleavage and Signal Generation

This diagram illustrates the fundamental principle of how enzymatic cleavage of this compound leads to a measurable fluorescent signal.

References

Unveiling the Fluorescence of Proteolytic Activity: A Technical Guide to Boc-Gln-Gly-Arg-AMC

For Immediate Release

A Deep Dive into the Fluorogenic Substrate for High-Throughput Screening and Mechanistic Studies

This technical guide provides an in-depth analysis of the fluorescence properties of the cleaved fluorogenic substrate, Boc-Gln-Gly-Arg-AMC. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core fluorescence characteristics, detailed experimental protocols for its use, and the biochemical pathways in which it serves as a critical tool for monitoring enzymatic activity.

Core Fluorescence Properties

This compound is a non-fluorescent peptide substrate that, upon enzymatic cleavage, liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This ‘turn-on’ fluorescence provides a sensitive and continuous method for assaying the activity of specific proteases. The key fluorescence properties of the released AMC are summarized below.

Quantitative Fluorescence Data of Released 7-Amino-4-methylcoumarin (AMC)

| Property | Value | Notes |

| Excitation Maximum (λex) | 340 - 380 nm | Optimal excitation is typically near 350 nm.[1][2][3][4] |

| Emission Maximum (λem) | 440 - 460 nm | Provides a strong signal in the blue region of the spectrum.[1][2][3] |

| Extinction Coefficient (ε) | ~1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm | Value is for a closely related AMCA-conjugated protein and serves as a strong estimate.[5][6] |

| Quantum Yield (Φ) | High | While a specific value for AMC is not readily available, related aminocoumarins exhibit high quantum yields, such as 0.81 for 6-hydroxy-7-amino-4-methylcoumarin in methanol.[7] |

| Fluorescence of Intact Substrate | Very Weak | The amide bond quenches the fluorescence of the coumarin ring. |

Enzymatic Cleavage and Fluorescence Activation

The utility of this compound lies in its specificity for certain proteases, primarily trypsin and Factor XIIa.[8] These enzymes recognize the peptide sequence and hydrolyze the amide bond between the C-terminal arginine and the AMC moiety. This cleavage event disrupts the quenching of the coumarin fluorescence, resulting in a significant increase in the fluorescence signal that is directly proportional to the rate of substrate hydrolysis.

Experimental Protocols

The following provides a generalized methodology for utilizing this compound in a typical protease assay.

Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Store at -20°C.

-

Assay Buffer: A common assay buffer for trypsin-like proteases is 10 mM Tris, 20 mM CaCl₂, pH 7.4.[9] The optimal buffer composition may vary depending on the specific enzyme being assayed.

-

Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin, Factor XIIa) in an appropriate buffer and store according to the manufacturer's recommendations. Dilute the enzyme to the desired working concentration in assay buffer immediately before use.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the assay components in the following order:

-

Assay Buffer

-

Substrate (diluted to the final desired concentration, e.g., 50-200 µM)

-

Enzyme (diluted to a concentration that yields a linear rate of fluorescence increase over the desired time course)

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation set to approximately 350 nm and emission at approximately 450 nm.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. For inhibitor screening, compare the V₀ in the presence and absence of the test compound.

Signaling Pathway Context

This compound is a valuable tool for studying enzymes involved in critical physiological pathways, such as the intrinsic coagulation cascade and protein digestion.

Intrinsic Coagulation Pathway

Factor XIIa is a serine protease that initiates the intrinsic pathway of blood coagulation. Its activity can be monitored using this compound, providing a means to screen for inhibitors of this pathway.

Protein Digestion Pathway

Trypsin is a key digestive enzyme that breaks down proteins in the small intestine.[10][11][12][13][14] The activity of trypsin can be readily assayed using this compound, which is useful for studying digestive physiology and related disorders.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the real-time monitoring of trypsin and Factor XIIa activity. Its robust fluorescence properties upon cleavage, coupled with straightforward experimental protocols, make it an indispensable tool for basic research, drug discovery, and clinical diagnostics. This guide provides the foundational knowledge for the effective application of this substrate in a variety of scientific endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 5. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypsin - Wikipedia [en.wikipedia.org]

- 11. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]

- 12. mydiagnostics.in [mydiagnostics.in]

- 13. Trypsin: Function and Uses [resources.healthgrades.com]

- 14. What Is Trypsin Enzyme? Functions, Uses & Benefits Explained [ultrezenzymes.com]

An In-depth Technical Guide to Boc-Gln-Gly-Arg-AMC for Factor XIIa Activity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic substrate Boc-Gln-Gly-Arg-AMC in the study of Factor XIIa (FXIIa) activity. This document details the substrate's mechanism of action, provides key experimental protocols, and presents relevant data for researchers in coagulation, thrombosis, and drug discovery.

Introduction to Factor XIIa and the Role of this compound

Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of the coagulation cascade.[1][2] This pathway is implicated in thrombosis and inflammation. The study of FXIIa activity is crucial for understanding these processes and for the development of novel antithrombotic therapies.

This compound is a synthetic fluorogenic substrate designed for the sensitive detection of FXIIa activity.[3][4] The substrate consists of a short peptide sequence (Gln-Gly-Arg) recognized by FXIIa, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group.

The principle of the assay is based on the enzymatic cleavage of the amide bond between the C-terminal Arginine (Arg) and the AMC molecule by FXIIa.[3][4] This cleavage releases the AMC fluorophore, which results in a measurable increase in fluorescence intensity. The rate of AMC release is directly proportional to the enzymatic activity of FXIIa.

Substrate Characteristics and Handling

Proper handling and storage of this compound are critical for reliable and reproducible experimental results.

| Property | Value | Source |

| Full Name | t-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin | [5] |

| Molecular Formula | C₂₈H₄₀N₈O₈ · HCl | [6] |

| Molecular Weight | 653.14 g/mol (as HCl salt) | [6] |

| Appearance | White to off-white solid | |

| Purity | Typically >98% by HPLC | |

| Solubility | Soluble in DMSO | |

| Storage (Powder) | -20°C for up to 1 year; -80°C for up to 2 years. Protect from light and moisture. | |

| Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Factor XIIa Signaling and Substrate Cleavage Pathway

The activation of Factor XII and the subsequent cleavage of the fluorogenic substrate are key steps in the in vitro assay. The following diagram illustrates the initiation of the intrinsic coagulation pathway and the mechanism of signal generation in the assay.

Caption: Intrinsic pathway activation of Factor XII and subsequent cleavage of this compound.

Experimental Protocols

This section provides a detailed protocol for a typical FXIIa activity assay using this compound, adapted from publicly available high-throughput screening methods.

Materials and Reagents

-

Human plasma Factor XIIa (alpha form)

-

This compound substrate

-

Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.02% Tween 20

-

Inhibitor compounds (if applicable), dissolved in DMSO

-

Low-volume 384-well black plates

-

Fluorescence plate reader with excitation/emission wavelengths of ~355/460 nm

Assay Workflow Diagram

The following diagram outlines the typical workflow for a fluorogenic protease assay.

Caption: General workflow for a Factor XIIa fluorogenic assay.

Detailed Assay Procedure (for IC₅₀ Determination)

-

Prepare Reagents:

-

Prepare the assay buffer as described above.

-

Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired working concentration.

-

Prepare a working solution of human FXIIa in assay buffer.

-

Perform serial dilutions of inhibitor compounds in DMSO.

-

-

Assay Plate Setup (10 µL final volume):

-

To the wells of a 384-well plate, add 5 µL of assay buffer.

-

Add 200 nL of the serially diluted inhibitor compounds or DMSO (for positive and negative controls).

-

Add 1 µL of the this compound substrate solution.

-

To initiate the reaction, add 5 µL of the FXIIa enzyme solution. For blank wells (no enzyme activity), add 5 µL of assay buffer instead.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period, for example, 2 hours. Protect the plate from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Quantitative Data and Performance

The following tables summarize key quantitative parameters for the use of this compound in FXIIa activity studies.

Kinetic Parameters

Method for Determining Kₘ and Vₘₐₓ: To determine these kinetic constants, a substrate kinetics experiment should be performed. This involves measuring the initial reaction velocity at a fixed FXIIa concentration and varying concentrations of the this compound substrate. The resulting data can be plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate the Kₘ and Vₘₐₓ values.

Typical Assay Conditions

| Parameter | Recommended Value | Source |

| Enzyme Concentration | 3.5 - 7.0 µg/mL | |

| Substrate Concentration | 15 µM (for screening) | |

| Final DMSO Concentration | < 2% | |

| pH | 7.4 | |

| Temperature | Room Temperature | |

| Incubation Time | 2 hours |

Example Inhibitor Data

The following table provides examples of IC₅₀ values for FXIIa inhibitors. It is important to note that the specific assay conditions, including the substrate used, can influence these values.

| Inhibitor Compound | IC₅₀ (µM) | Notes | Source |

| Compound 225006 | 7.9 | Selective over FXa and FXIa | |

| Compound 41453 | ~26 | ||

| Compound 30901 | >30 | ||

| Compound 225738 | >30 |

Note: The PubChem bioassay AID 701 provides a methodology for identifying hits (>40% inhibition at 10 µM) and determining IC₅₀ values using the this compound substrate, though a comprehensive list of resulting IC₅₀ values is not provided in a tabular format.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the characterization of Factor XIIa activity. Its use in a well-defined assay system, as outlined in this guide, allows for reliable screening of potential inhibitors and detailed kinetic studies. For researchers in the fields of coagulation and drug discovery, this substrate represents an invaluable tool for advancing our understanding of the intrinsic coagulation pathway and developing safer and more effective antithrombotic agents.

References

- 1. AID 728 - Factor XIIa Dose Response Confirmation from Single Well HTS - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assay: Inhibition of human coagulation factor XIIA using this compound as fluorogenic substrate measured at 1 min interval for 1 hr by fluorome... - ChEMBL [ebi.ac.uk]

- 3. This compound › PeptaNova [peptanova.de]

- 4. shop.bachem.com [shop.bachem.com]

- 5. Proteolytic activity of contact factor zymogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

A Technical Guide to the Basic Research Applications of Boc-Gln-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gln-Gly-Arg-AMC (t-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate routinely employed in basic research and drug discovery for the characterization of serine proteases. Its utility lies in the fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by the peptide sequence. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the fluorophore is released, resulting in a quantifiable increase in fluorescence. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its interactions with key enzymes, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action

The fundamental principle behind this compound as a research tool is the direct correlation between enzyme activity and fluorescent signal. The process can be summarized as follows:

-

Binding: The peptide sequence (Gln-Gly-Arg) of the substrate mimics the natural recognition sites for certain serine proteases, facilitating its binding to the active site of the enzyme.

-

Cleavage: The protease catalyzes the hydrolysis of the peptide bond between the C-terminal Arginine residue and the AMC molecule.

-

Fluorescence: The release of free AMC results in a significant increase in fluorescence intensity when excited with ultraviolet light (typically around 360-380 nm). The emission is measured at approximately 440-460 nm.

This direct relationship allows for the real-time monitoring of enzymatic activity and is amenable to high-throughput screening (HTS) applications for the identification of enzyme inhibitors or activators.

Target Enzymes and Applications

This compound is a recognized substrate for several key serine proteases, with primary applications in the study of:

-

Factor XIIa (FXIIa): A critical enzyme in the intrinsic pathway of blood coagulation and the activation of the kallikrein-kinin system. Assays using this compound are instrumental in screening for anticoagulants that target the contact activation pathway.

-

Trypsin: A well-characterized digestive enzyme and a model serine protease used in a wide range of biochemical and cell-based assays. It also plays a role in signaling through Protease-Activated Receptors (PARs).

-

Kallikreins (Plasma and Tissue): These enzymes are involved in the regulation of blood pressure, inflammation, and the production of bradykinin, a potent vasodilator. This compound can be used to study the activity of kallikreins and screen for inhibitors with potential therapeutic applications in inflammatory diseases and hereditary angioedema.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and similar substrates with their target enzymes. This data is crucial for designing and interpreting enzymatic assays.

Table 1: Enzyme-Substrate Interaction Data

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Comments |

| Trypsin (Bovine Pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99 µM | 35270 nmol/L·min-1 | - | Data for a closely related substrate, providing a reference for assay design.[1] |

| Factor XIIa (Human Plasma) | Plasminogen | 0.27 µM | 0.078 min-1 | 0.31 x 106 | Kinetic parameters for a natural substrate of Factor XIIa.[2] |

| Human Plasma Kallikrein I | N-aminoacyl-L-arginine methyl esters | - | - | - | Kallikrein I is up to ten times more active (in terms of kcat/Km) than kallikrein II with these substrates.[3][4] |

| Human Plasma Kallikrein | Kininogen | - | - | 4 x 104 | Catalytic efficiency for the natural substrate, kininogen.[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. The following are standard methodologies for utilizing this compound in protease activity assays.

Protocol 1: Factor XIIa Inhibition Assay (High-Throughput Screening)[6][7]

1. Materials:

- Human plasma factor XIIa alpha

- This compound

- Assay Buffer: 50 mM Tris, pH 7.4, 150 mM NaCl, 0.02% Tween 20

- Low-volume 384-well black plates

- Test compounds (e.g., potential inhibitors) dissolved in DMSO

2. Procedure:

- Prepare a solution of Factor XIIa alpha at a final concentration of 3.5 µg/mL in Assay Buffer.

- Prepare a solution of this compound at a final concentration of 15 µM in Assay Buffer.

- Dispense test compounds into the 384-well plates to achieve a final concentration of 10 µM.

- Add the Factor XIIa solution to each well.

- Initiate the reaction by adding the this compound solution to each well. The final assay volume is 10 µL.

- Incubate the plate at room temperature for 2 hours.

- Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

- Calculate the percent inhibition for each compound relative to a DMSO control.

Protocol 2: Trypsin Activity Assay[8][9]

1. Materials:

- Trypsin (e.g., from bovine pancreas)

- Boc-Gln-Ala-Arg-MCA (or this compound)

- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl2, 0.1 mg/mL Bovine Serum Albumin (BSA)

- 96-well microplate

- Cell or tissue lysates (optional, for measuring endogenous trypsin activity)

2. Procedure:

- Prepare a working solution of the trypsin substrate at a final concentration of 50 µM in Assay Buffer.

- For cell/tissue lysates, homogenize the sample and centrifuge to remove debris.

- Add 15 µL of the enzyme solution (or cell/tissue lysate supernatant) to each well of the 96-well plate.

- Add 285 µL of the substrate mixture to each well to initiate the reaction (final volume 300 µL).

- Immediately place the plate in a microplate reader set to kinetic mode.

- Measure the increase in fluorescence over time at an excitation wavelength of ~355-380 nm and an emission wavelength of ~440 nm.

- The rate of the reaction (initial velocity) is proportional to the trypsin activity in the sample.

Protocol 3: Kallikrein Activity Assay

1. Materials:

- Human plasma kallikrein

- This compound

- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

- 96-well black microplate

2. Procedure:

- Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration in Assay Buffer (e.g., 10-100 µM).

- Prepare a solution of human plasma kallikrein in Assay Buffer.

- Add the kallikrein solution to the wells of the microplate.

- Initiate the reaction by adding the this compound solution.

- Monitor the increase in fluorescence over time using a microplate reader (Ex/Em: ~360-380/~440-460 nm).

- Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.

Signaling Pathways and Visualizations

Understanding the biological context of the target enzymes is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving Factor XIIa, Trypsin, and Kallikrein.

Caption: Factor XIIa Signaling Cascade.

Caption: Trypsin-PAR2 Signaling Pathway.

References

- 1. jasco-global.com [jasco-global.com]

- 2. Factor XIIa is a kinetically favorable plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the catalytic activities of human plasma kallikreins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of the catalytic activities of human plasma kallikreins I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosaminoglycans affect the action of human plasma kallikrein on kininogen hydrolysis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trypsin Activity Assay Using Boc-Gln-Gly-Arg-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trypsin, a serine protease, plays a crucial role in digestion and is implicated in various pathological conditions, including pancreatitis and cancer.[1][2] The accurate measurement of trypsin activity is therefore essential for basic research and drug development. This document provides a detailed protocol for a sensitive fluorometric assay to determine trypsin activity using the substrate Boc-Gln-Gly-Arg-AMC. The assay is based on the enzymatic cleavage of the Arg-AMC bond by trypsin, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[3] The rate of AMC liberation, measured by fluorescence, is directly proportional to the trypsin activity.

Assay Principle

The fluorogenic substrate, this compound, is a synthetic peptide that is specifically cleaved by trypsin and other trypsin-like proteases at the C-terminus of the arginine residue. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by trypsin, the free AMC is released, resulting in a significant increase in fluorescence intensity. The fluorescence can be monitored kinetically to determine the rate of the enzymatic reaction.

Materials and Reagents

-

This compound (Fluorogenic Substrate)

-

Trypsin (e.g., TPCK-treated bovine pancreatic trypsin)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

Trypsin Inhibitor (e.g., Leupeptin) for inhibition studies

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0):

-

Dissolve Tris base, NaCl, and CaCl₂ in deionized water.

-

Adjust the pH to 8.0 with HCl at room temperature.

-

Store at 4°C.

-

-

This compound Stock Solution (10 mM):

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Store in aliquots at -20°C, protected from light.

-

-

Trypsin Stock Solution (1 mg/mL):

-

Reconstitute lyophilized trypsin in 1 mM HCl to a concentration of 1 mg/mL.

-

Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Trypsin Working Solution:

-

On the day of the experiment, dilute the trypsin stock solution to the desired concentration (e.g., 1-10 µg/mL) in cold Assay Buffer. Keep on ice.

-

-

AMC Standard Stock Solution (1 mM):

-

Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.

-

Store in aliquots at -20°C, protected from light.

-

Trypsin Activity Assay Protocol

-

Prepare Substrate Working Solution:

-

Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration. A typical starting concentration is 100 µM. For kinetic studies, a range of concentrations bracketing the Km value should be prepared.

-

-

Set up the Reaction Plate:

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 25 µL of the Trypsin Working Solution to the sample wells.

-

For a negative control, add 25 µL of Assay Buffer instead of the Trypsin Working Solution.

-

-

Initiate the Reaction:

-

Add 25 µL of the Substrate Working Solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Record the fluorescence kinetically every 1-2 minutes for 15-30 minutes.

-

Trypsin Inhibition Assay Protocol (IC₅₀ Determination)

-

Prepare Inhibitor Dilutions:

-

Prepare a serial dilution of the trypsin inhibitor (e.g., Leupeptin) in Assay Buffer at various concentrations.

-

-

Set up the Reaction Plate:

-

Add 25 µL of Assay Buffer to each well.

-

Add 25 µL of each inhibitor dilution to the respective wells. For the positive control (no inhibition), add 25 µL of Assay Buffer.

-

Add 25 µL of the Trypsin Working Solution to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate and Measure the Reaction:

-

Add 25 µL of the Substrate Working Solution (at a concentration near the Km value) to all wells.

-

Immediately measure the fluorescence kinetically as described in section 4.2.4.

-

Data Analysis

-

AMC Standard Curve:

-

Prepare a serial dilution of the AMC Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).

-

Measure the fluorescence of the standards.

-

Plot the fluorescence intensity versus the AMC concentration and perform a linear regression to determine the relationship between fluorescence units and the amount of product formed.

-

-

Calculation of Trypsin Activity:

-

Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (fluorescence units/min).

-

Convert the V₀ to moles of AMC released per minute using the AMC standard curve.

-

Calculate the specific activity of trypsin (e.g., in µmol/min/mg of protein).

-

-

Determination of Kinetic Parameters:

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for this purpose.

-

-

IC₅₀ Calculation:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of trypsin activity).

-

Data Presentation

Table 1: Representative Kinetic Parameters for Trypsin with Fluorogenic Substrates

| Substrate | Km (µM) | Vmax (relative units) | Reference |

| Boc-Gln-Ala-Arg-MCA | 5.99 | 35270 nmol/L·min⁻¹ | [4] |

| Nα-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 120 | 0.079 mM/min/mg | [5] |

| This compound | Data not available | Data not available |

Note: Specific kinetic parameters for this compound should be determined experimentally as they can vary based on assay conditions.

Table 2: Example of Trypsin Inhibition Data

| Inhibitor (e.g., Leupeptin) Conc. (nM) | % Inhibition |

| 0 | 0 |

| 10 | 15 |

| 50 | 48 |

| 100 | 75 |

| 500 | 95 |

| IC₅₀ (nM) | ~52 |

This is example data and the actual IC₅₀ should be determined experimentally.

Visualization of Pathways and Workflows

Caption: Experimental workflow for the trypsin activity and inhibition assay.

Caption: Simplified pathway of trypsinogen activation in acute pancreatitis.[1]

Caption: Role of trypsin in cancer progression via PAR2 signaling.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Pathogenesis of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular activation of trypsinogen in transgenic mice induces acute but not chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Serine Protease Assays: Comprehensive Application Notes for Boc-Gln-Gly-Arg-AMC

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a detailed guide for optimizing enzymatic assays using the fluorogenic substrate Boc-Gln-Gly-Arg-AMC. These comprehensive application notes provide optimal buffer conditions, detailed experimental protocols, and insights into the signaling pathways of key serine proteases that cleave this substrate, including Trypsin, Factor XIIa, and Kallikrein 5.

The cleavage of this compound by these proteases releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), providing a measurable signal to quantify enzyme activity. The efficiency of this reaction is highly dependent on the assay buffer conditions. These notes offer a systematic guide to optimizing these conditions for reliable and reproducible results.

Introduction to Key Enzymes and Substrate

This compound is a sensitive fluorogenic substrate primarily used for measuring the activity of trypsin-like serine proteases. Its specificity for cleavage after an Arginine residue makes it a valuable tool for studying enzymes such as Trypsin, a key digestive and signaling enzyme; Factor XIIa, a critical component of the intrinsic pathway of blood coagulation[1]; and Kallikrein 5, a protease involved in skin desquamation and various cancers.

Optimal Buffer Conditions

The enzymatic activity of serine proteases is profoundly influenced by the pH, ionic strength, and the presence of specific ions and other additives in the assay buffer. Below is a summary of recommended buffer conditions for assays utilizing this compound with Trypsin, Factor XIIa, and Kallikrein 5.

| Enzyme | Recommended Buffer | pH | Key Additives | Notes |

| Trypsin | 10-50 mM Tris-HCl | 7.4 - 8.0 | 10-20 mM CaCl₂ | Calcium ions are crucial for trypsin stability and activity. |

| Factor XIIa | 50 mM Tris-HCl | 7.4 | 150 mM NaCl, 0.02% Tween 20 | The presence of NaCl and a non-ionic detergent can be critical for optimal activity.[1] |

| Kallikrein 5 | 0.1 M Sodium Phosphate | 8.0 | - | Kallikrein 5 exhibits trypsin-like specificity with a preference for Arginine at the P1 position.[2] |

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible data. The following protocols are provided as a starting point for researchers developing assays with this compound.

General Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the recommended assay buffer for the specific enzyme being tested (see table above).

-

Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the diluted enzyme solution.

-

To initiate the reaction, add the this compound substrate solution to each well. The final substrate concentration should be optimized based on the enzyme's Michaelis constant (Km).

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (typically 37°C).

-

Measure the increase in fluorescence intensity over time. The excitation wavelength for AMC is typically around 355-380 nm, and the emission wavelength is around 440-460 nm.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

If determining kinetic parameters, perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation to determine Km and Vmax.

-

Specific Protocol for Trypsin Activity Assay

A specific protocol for a trypsin activity assay in cell lysates involves using a reaction buffer of 10 mM Tris and 20 mM CaCl₂, at a pH of 7.4[3].

Signaling Pathways and Experimental Workflows

Understanding the biological context of the enzyme activity is essential. The following diagrams illustrate the signaling pathways involving Trypsin, Factor XIIa, and Kallikrein 5, as well as a typical experimental workflow for an enzyme kinetics assay.

Caption: A typical workflow for determining enzyme kinetics.

Caption: Role of Factor XIIa in the coagulation cascade.

Caption: Trypsin activation of the PAR2 signaling cascade.

Caption: Role of Kallikrein 5 in skin desquamation.

Quantitative Data Summary

| Enzyme | Substrate | Buffer Condition | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Boc-Gln-Ala-Arg-AMC | 50 mM Tris-HCl, 0.15 M NaCl, 1.0 mM CaCl₂, pH not specified | 5.99 | - | - |

| Factor XIIa | This compound | 50 mM Tris, 150 mM NaCl, 0.02% Tween 20, pH 7.4 | - | - | - |

| Kallikrein 5 | Z-VVR-AMC | Not Specified | 10 | - | - |

Note: The Vmax for the trypsin assay was reported as 35270 nmol/L·min⁻¹ under the specified conditions[4]. Kinetic parameters for Factor XIIa with this specific substrate under varied conditions are not widely published. The data for Kallikrein 5 is for a different substrate and serves as a reference.

Conclusion

These application notes provide a foundational resource for researchers utilizing the this compound substrate. By offering optimized buffer conditions, detailed protocols, and a deeper understanding of the relevant biological pathways, this guide aims to enhance the accuracy, reproducibility, and impact of research in the fields of enzymology, drug discovery, and molecular biology.

Contact: [Insert Contact Information]

References

- 1. AID 728 - Factor XIIa Dose Response Confirmation from Single Well HTS - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structures and specificity of the human kallikrein-related peptidases KLK 4, 5, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jasco-global.com [jasco-global.com]

Application Notes and Protocols for Calculating Enzyme Kinetics with Boc-Gln-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the determination of enzyme kinetics using the fluorogenic substrate Boc-Gln-Gly-Arg-AMC. It is designed for researchers, scientists, and professionals in drug development who are characterizing enzymes such as trypsin and Factor XIIa, or screening for their inhibitors. These protocols cover the principles of the assay, detailed experimental procedures, data analysis, and the presentation of kinetic parameters.

Introduction

This compound is a sensitive fluorogenic substrate for trypsin and other trypsin-like serine proteases, such as Factor XIIa.[1] The substrate consists of a peptide sequence (Gln-Gly-Arg) recognized by the enzyme, which is C-terminally coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent 7-amino-4-methylcoumarin is released.[1] The rate of increase in fluorescence is directly proportional to the enzyme activity and can be used to determine key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

The determination of these kinetic constants is fundamental in biochemistry and drug discovery. Km reflects the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate.[2] Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[2] This information is crucial for understanding enzyme function, mechanism, and for the development of enzyme inhibitors.

Signaling Pathway: The Intrinsic Pathway of Coagulation

This compound is a substrate for Factor XIIa, a key enzyme in the intrinsic pathway of blood coagulation.[1] This pathway is initiated by the contact of Factor XII with negatively charged surfaces, such as exposed collagen following vessel injury. This contact triggers a conformational change in Factor XII, leading to its auto-activation to Factor XIIa. Factor XIIa then initiates a cascade of enzymatic reactions, ultimately leading to the formation of a fibrin clot.

Experimental Protocols

Materials and Reagents

-

Enzyme: Purified trypsin or Factor XIIa

-

Substrate: this compound (MW: ~653.14 g/mol )

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO)

-

Microplate Reader: Fluorescence capability with excitation at ~360-380 nm and emission at ~440-460 nm.

-

96-well black microplates: Low-binding, opaque walls to minimize light scatter.

-

Standard: 7-Amino-4-methylcoumarin (AMC) for generating a standard curve.

Experimental Workflow

The following diagram outlines the key steps for determining enzyme kinetics using this compound.

Detailed Method

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 1 L solution of 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl₂. Filter sterilize and store at 4°C.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of the enzyme (e.g., trypsin at 1 mg/mL) in a suitable buffer (e.g., 1 mM HCl). The final enzyme concentration in the assay will need to be optimized, but a starting point for trypsin is around 10 nM.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of AMC in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

-

Enzyme Assay:

-

Set the microplate reader to the appropriate excitation (~360 nm) and emission (~440 nm) wavelengths for AMC. Set the temperature to the desired reaction temperature (e.g., 37°C).

-

Prepare a series of substrate dilutions in the assay buffer. A typical final concentration range to test would be from 0.5 µM to 100 µM. It is important to have concentrations below and above the expected Km.

-

In a 96-well black microplate, add 50 µL of each substrate dilution to triplicate wells.

-

Add 50 µL of assay buffer to three wells to serve as a blank (no enzyme).

-

To initiate the reaction, add 50 µL of the diluted enzyme solution to each well containing the substrate. The final reaction volume will be 100 µL.

-

Immediately place the plate in the microplate reader and begin kinetic measurements. Record the fluorescence intensity every minute for 30-60 minutes.

-

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in the assay buffer (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM).

-

Add 100 µL of each dilution to triplicate wells of the 96-well plate.

-

Measure the fluorescence intensity at the same settings used for the enzyme assay.

-

Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and determine the linear regression equation. This will be used to convert the rate of change in RFU/min to µM/min.

-

Data Presentation and Analysis

The raw data from the kinetic assay will be in the form of fluorescence intensity over time for each substrate concentration.

Calculation of Initial Velocities

-

For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial linear portion of the curve and calculate the slope (V₀ in RFU/min).

-

Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve.

Determination of Km and Vmax

The initial velocities (V₀) at different substrate concentrations ([S]) are then used to determine the kinetic parameters Km and Vmax. This is typically done by fitting the data to the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

A common method for determining Km and Vmax is to use a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (a double reciprocal plot):

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

When 1/V₀ is plotted against 1/[S], the y-intercept is equal to 1/Vmax, and the x-intercept is equal to -1/Km. The slope of the line is Km/Vmax.

Example Data

The following table presents example kinetic data for trypsin with a similar fluorogenic substrate, Boc-Gln-Ala-Arg-MCA.

| Substrate Concentration ([S]) (µM) | Initial Velocity (V₀) (nmol/L·min⁻¹) | 1/[S] (µM⁻¹) | 1/V₀ (L·min/nmol) |

| 0.5 | 2,857 | 2.000 | 0.000350 |

| 1.0 | 5,263 | 1.000 | 0.000190 |

| 2.5 | 10,753 | 0.400 | 0.000093 |

| 5.0 | 16,949 | 0.200 | 0.000059 |

| 10.0 | 23,810 | 0.100 | 0.000042 |

| 20.0 | 29,412 | 0.050 | 0.000034 |

| 40.0 | 33,333 | 0.025 | 0.000030 |

From a Lineweaver-Burk plot of this data, the following kinetic parameters were determined:

| Enzyme | Substrate | Km (µM) | Vmax (nmol/L·min⁻¹) |

| Trypsin | Boc-Gln-Ala-Arg-MCA | 5.99 | 35,270 |

Conclusion

The use of the fluorogenic substrate this compound provides a sensitive and continuous method for determining the kinetic parameters of trypsin and other related proteases. The protocols and data analysis methods described in these application notes offer a robust framework for researchers to characterize enzyme function and to screen for potential inhibitors, which is a critical step in the drug discovery and development process. Careful execution of the experiments and rigorous data analysis are essential for obtaining reliable and reproducible kinetic constants.

References

Application Notes and Protocols for the Boc-Gln-Gly-Arg-AMC Protease Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Boc-Gln-Gly-Arg-AMC assay is a sensitive and reliable method for measuring the activity of certain proteases and for screening potential inhibitors. This fluorogenic assay utilizes a synthetic peptide substrate, this compound, which is specifically cleaved by proteases that recognize the -Gln-Gly-Arg- sequence. Upon cleavage at the C-terminus of the arginine residue, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be measured kinetically, providing a direct correlation to the enzymatic activity of the protease. This assay is particularly useful for studying serine proteases such as Factor XIIa and trypsin.

Principle of the Assay

The fundamental principle of this assay is based on the enzymatic hydrolysis of a fluorogenic substrate. The substrate, N-α-tert-Butyloxycarbonyl-L-glutaminyl-glycyl-L-arginine-7-amido-4-methylcoumarin (this compound), is a non-fluorescent molecule. In the presence of a specific protease, the amide bond between the arginine residue and the AMC moiety is cleaved. This cleavage releases the highly fluorescent AMC molecule. The rate of increase in fluorescence intensity is directly proportional to the protease activity under the given experimental conditions.

The reaction can be summarized as follows:

This compound (non-fluorescent) + Protease → Boc-Gln-Gly-Arg + AMC (fluorescent)

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

Applications

-

Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for proteases like Factor XIIa and trypsin.

-

Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify potential protease inhibitors.

-

IC50 Determination: Quantifying the potency of known or newly discovered inhibitors by determining their half-maximal inhibitory concentration (IC50).

-

Protease Activity Profiling: Characterizing the substrate specificity of proteases and assessing enzymatic activity in purified samples or biological fluids.

Data Presentation

Table 1: Kinetic Parameters for Proteases with AMC-based Substrates

| Protease | Substrate | Km (µM) | Vmax (nmol/L·min⁻¹) | Notes |

| Trypsin (bovine pancreas) | Boc-Gln-Ala-Arg-MCA | 5.99 | 35270 | Data for a similar substrate, providing an approximate value.[1] |

| Factor XIIa (human plasma) | This compound | Not explicitly found | Not explicitly found | A substrate concentration of 15 µM was used in one HTS assay.[2] |

Table 2: IC50 Values of Known Inhibitors

| Protease | Inhibitor | IC50 | Assay Substrate |

| Trypsin | Aprotinin | Ki: 0.06 pM | Not Specified |

| TMPRSS2 | Nafamostat | 0.27 nM | Boc-Gln-Ala-Arg-AMC |

| TMPRSS2 | Camostat | 6.2 nM | Boc-Gln-Ala-Arg-AMC |

| TMPRSS2 | Gabexate | 130 nM | Boc-Gln-Ala-Arg-AMC |

Note: IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations). The provided data for TMPRSS2 with a similar substrate can serve as a reference for expected inhibitor potencies.

Experimental Protocols

I. General Protocol for Protease Activity Assay